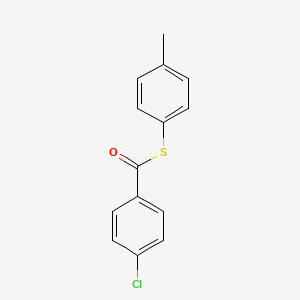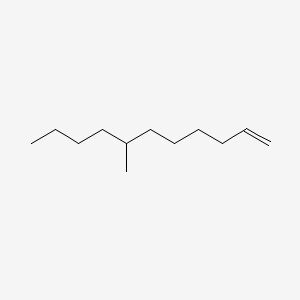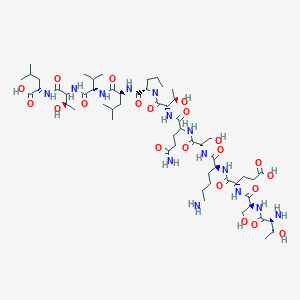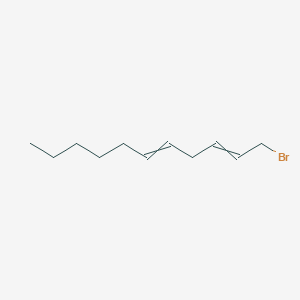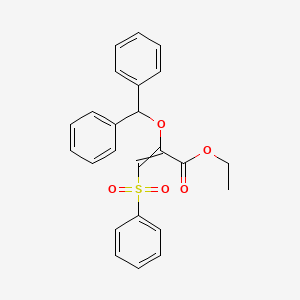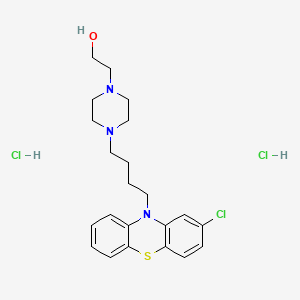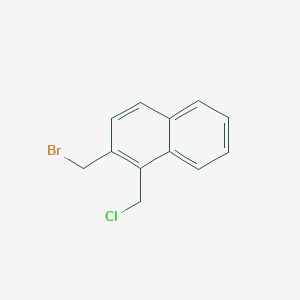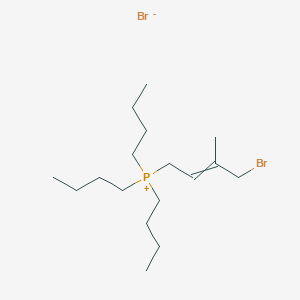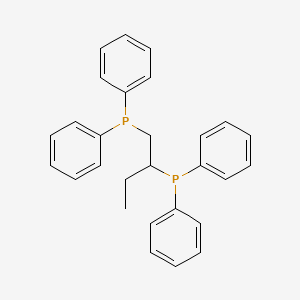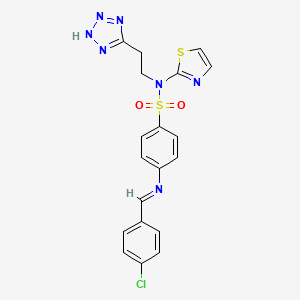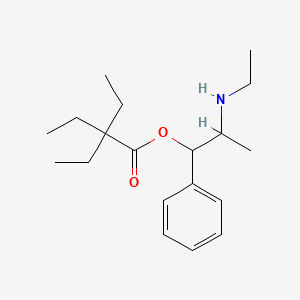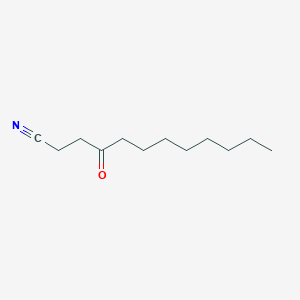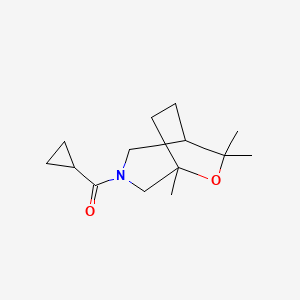
3-(Cyclopropylcarbonyl)-5,7,7-trimethyl-6-oxa-3-azabicyclo(3.2.2)nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropylcarbonyl)-5,7,7-trimethyl-6-oxa-3-azabicyclo(3.2.2)nonane is a bicyclic compound that belongs to the class of azabicyclo compounds. These compounds are known for their unique structural features and potential biological activities. The presence of a cyclopropylcarbonyl group and a bicyclic nonane structure makes this compound particularly interesting for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 3-(Cyclopropylcarbonyl)-5,7,7-trimethyl-6-oxa-3-azabicyclo(3.2.2)nonane typically involves multiple steps. One common method includes the Schmidt reaction followed by catalytic reduction to yield the azabicyclo nonane structure . The reaction with acid chlorides of picolinic, nicotinic, and isonicotinic acid leads to the formation of amides, which can be further reduced with lithium aluminium hydride (LiAlH4) to produce the desired amines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
3-(Cyclopropylcarbonyl)-5,7,7-trimethyl-6-oxa-3-azabicyclo(3.2.2)nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions using agents like LiAlH4 can convert amides to amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include acid chlorides, LiAlH4, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Cyclopropylcarbonyl)-5,7,7-trimethyl-6-oxa-3-azabicyclo(3.2.2)nonane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases caused by protozoan parasites.
Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Cyclopropylcarbonyl)-5,7,7-trimethyl-6-oxa-3-azabicyclo(3.2.2)nonane involves its interaction with specific molecular targets and pathways. For example, in the case of its antiprotozoal activity, the compound may inhibit key enzymes or interfere with the metabolic pathways of the parasites . The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
3-(Cyclopropylcarbonyl)-5,7,7-trimethyl-6-oxa-3-azabicyclo(3.2.2)nonane can be compared with other similar compounds, such as:
3-azabicyclo[3.2.2]nonanes: These compounds share a similar bicyclic structure and have been studied for their antiprotozoal activities.
Bicyclo[3.3.1]nonanes: These compounds have a different bicyclic structure but are also known for their biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the presence of the cyclopropylcarbonyl group, which may contribute to its distinct biological activities.
Eigenschaften
CAS-Nummer |
74291-64-8 |
|---|---|
Molekularformel |
C14H23NO2 |
Molekulargewicht |
237.34 g/mol |
IUPAC-Name |
cyclopropyl-(5,7,7-trimethyl-6-oxa-3-azabicyclo[3.2.2]nonan-3-yl)methanone |
InChI |
InChI=1S/C14H23NO2/c1-13(2)11-6-7-14(3,17-13)9-15(8-11)12(16)10-4-5-10/h10-11H,4-9H2,1-3H3 |
InChI-Schlüssel |
NQTJBLDLKPQWAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC(O1)(CN(C2)C(=O)C3CC3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane](/img/structure/B14448520.png)
